molecular formula C29H37N7O6 B1447229 H-Lys(Abz)-Pro-Pro-pNA CAS No. 219138-18-8

H-Lys(Abz)-Pro-Pro-pNA

Cat. No.: B1447229
CAS No.: 219138-18-8
M. Wt: 579.6 g/mol
InChI Key: PYDKOXBAMHOEAF-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Abz)-Pro-Pro-pNA is a fluorogenic substrate widely used to study aminopeptidase P (APP) activity. Its structure consists of:

  • N-terminal modification: A lysine residue labeled with anthranilic acid (Abz), a fluorescent donor.
  • Core sequence: Pro-Pro, which is critical for APP recognition and cleavage at the Xaa-Pro bond.
  • C-terminal group: Para-nitroaniline (pNA), a quencher that releases detectable fluorescence upon hydrolysis .

Preparation Methods

Preparation Methods Analysis

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing H-Lys(Abz)-Pro-Pro-pNA is SPPS, which involves the sequential assembly of amino acids on a solid resin support. The process can be summarized as follows:

  • Attachment of the First Amino Acid: The C-terminal amino acid, proline, is covalently attached to a solid resin, typically a polystyrene-based resin functionalized with a linker such as aminomethyl or 4-methylbenzhydrylamine (MBHA).

  • Sequential Addition of Protected Amino Acids: The peptide chain is elongated by coupling Nα-Fmoc-protected amino acids. The lysine residue is introduced with the Abz group protected on its side chain to prevent undesired reactions.

  • Introduction of the Abz Group: The aminobenzoyl (Abz) fluorescent moiety is incorporated on the ε-amino group of lysine, often achieved by coupling Fmoc-Lys(Boc-Abz)-OPfp or similar derivatives during synthesis.

  • Attachment of the pNA Group: The para-nitroanilide (pNA) group is conjugated to the C-terminal proline residue, typically via an amide bond formation using activated esters or carbodiimide coupling agents.

  • Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove protecting groups, liberating the free peptide.

  • Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity suitable for biochemical applications.

This method allows precise control over peptide sequence and labeling, ensuring the functionality of both the Abz and pNA groups.

Reaction Conditions and Reagents

  • Coupling Reagents: Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation with high efficiency.

  • Protecting Groups: Side-chain protecting groups such as Boc for lysine and tBu-type groups for other residues are used to prevent side reactions during synthesis. Arginine, if present, may be protected with a nitro group removed later by catalytic hydrogenolysis.

  • Solvents: Dimethylformamide (DMF) and dichloromethane (CH2Cl2) are typical solvents used during coupling and washing steps.

  • Cleavage: TFA in combination with water and scavengers is used to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Scale Production

Industrial preparation follows the same principles as laboratory SPPS but employs automated peptide synthesizers for large-scale synthesis and purification systems such as preparative HPLC. This ensures:

  • High yield and purity

  • Consistent batch-to-batch quality

  • Efficient incorporation of fluorescent and chromogenic groups

Data Table: Summary of Key Preparation Steps and Conditions

Step Description Reagents/Conditions Notes
Resin Loading Attachment of C-terminal proline to resin Aminomethyl-PS or MBHA-PS resin, DMF Stable covalent bond formation
Amino Acid Coupling Sequential addition of Fmoc-protected amino acids EDCI/DMAP or HOBt, DMF High coupling efficiency
Abz Group Introduction Coupling of Abz-labeled lysine Fmoc-Lys(Boc-Abz)-OPfp or equivalent Protects fluorescence functionality
pNA Group Attachment Coupling of pNA to C-terminal proline Activated ester or carbodiimide coupling Enables chromogenic detection
Cleavage and Deprotection TFA with scavengers (e.g., water, triisopropylsilane) TFA/H2O/TIPS mixture Releases peptide from resin
Purification HPLC purification Reverse-phase HPLC Achieves >95% purity

Research Findings Related to Preparation

  • Conformational Considerations: Proline residues in the peptide may adopt cis/trans conformations affecting enzymatic cleavage and fluorescence properties. NMR studies confirm that the major conformer is typically the trans form, which is crucial for consistent substrate behavior in assays.

  • Kinetic Parameters: The synthesized this compound substrate is used to determine enzyme kinetics such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat/K_m) for aminopeptidases, demonstrating its functional integrity post-synthesis.

  • Chemical Stability: The Abz group is sensitive to oxidation, which can alter fluorescence. Careful handling and storage conditions are necessary to maintain the compound’s properties.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Abz)-Pro-Pro-pNA undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The Abz group can undergo oxidation, affecting its fluorescence properties.

    Substitution: The pNA group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis is performed using specific proteases under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Substitution: Nucleophiles like amines or thiols can react with the pNA group under mild conditions.

Major Products Formed

    Hydrolysis: Produces smaller peptide fragments and free pNA.

    Oxidation: Results in oxidized Abz derivatives.

    Substitution: Forms substituted pNA derivatives.

Scientific Research Applications

Enzymatic Activity Measurement

H-Lys(Abz)-Pro-Pro-pNA is primarily used as a substrate for measuring the activity of aminopeptidase P (APP). APPs are crucial enzymes involved in various biological processes, including peptide metabolism and signaling pathways. The substrate's kinetic parameters have been well-documented:

  • kcat/Km for E. coli APP : 29,000 M⁻¹s⁻¹
  • kcat/Km for rat APP : 1,142,000 M⁻¹s⁻¹

These values indicate the efficiency of APP in hydrolyzing the substrate, which can be measured using fluorescence assays .

Investigation of Bacterial Virulence

Recent studies have highlighted the role of APP in bacterial virulence, particularly in Pseudomonas aeruginosa. The enzyme's activity can influence bacterial invasion and pathogenicity. Researchers have utilized this compound to elucidate the structure-function relationships of APPs in pathogenic bacteria .

Case Study : A study demonstrated that mutations in the Pseudomonas aeruginosa APP significantly affected its enzymatic activity and virulence, providing insights into potential therapeutic targets against bacterial infections .

Cancer Research

In cancer biology, this compound has been employed to investigate the role of APPs in tumor progression and metastasis. For instance, aminopeptidase P3 (APP3) has been identified as part of the TNF–TNFR2 signaling complex, which is implicated in cancer cell signaling pathways. The substrate's application allowed researchers to explore how APP3 interacts with TNFR2 during receptor activation and its subsequent effects on cell signaling .

Biochemical Pathway Analysis

The use of this compound extends beyond mere enzymatic assays; it also plays a role in understanding complex biochemical pathways involving peptide processing and hormone regulation:

  • Hormone Regulation : APPs are involved in the terminal degradation of proline-containing peptides, which can affect hormonal signaling pathways .
  • Signal Transduction : By utilizing this substrate, researchers can study how peptide cleavage influences signaling cascades in various biological contexts.

Mechanism of Action

The primary mechanism of action for H-Lys(Abz)-Pro-Pro-pNA involves its role as a substrate for proteases. Upon cleavage by a protease, the Abz and pNA groups are separated, resulting in a measurable change in fluorescence. This change allows for the quantification of protease activity. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Kinetic Properties :

  • Km : 15.2 ± 2.4 μM (tomato APP, LeAPP2) .
  • Catalytic efficiency (Km/kcat) : 0.94 ± 0.11 mM⁻¹·s⁻¹ .
  • Optimal conditions : pH 7.5, 37°C, with Mn²⁺ or Mg²⁺ as cofactors .

This substrate is pivotal for characterizing APP isoforms in plants, mammals, and archaea due to its high specificity and sensitivity in fluorescence-based assays .

Comparison with Similar APP Substrates

Lys(Nε-Abz)-Pro-Pro-pNA (Thermococcus sp. NA1 APP)

  • Km : 0.96 mM (for Met-Pro hydrolysis), significantly higher than H-Lys(Abz)-Pro-Pro-pNA’s Km of 15.2 μM .
  • Thermostability : Active at 100°C, unlike plant/mammalian APPs .
  • Metal dependence : Co²⁺, Mn²⁺, or Zn²⁺, whereas LeAPP2 prefers Mn²⁺ .

Implication : The lower Km of this compound reflects higher affinity for mesophilic APPs, while archaeal enzymes require distinct substrates for thermophilic conditions.

K(Abz)PP-pNA (Human XPNPEP2)

  • Specific activity: >300 pmol/min/μg, demonstrating high catalytic turnover in human APP .
  • Assay compatibility : Effective in both fluorescence and bioluminescence formats, similar to this compound .

Implication : Both substrates share the Abz-pNA FRET system but differ in sequence optimization for species-specific APPs.

Comparison with Non-APP Substrates

Ac-DEVD-pNA (Caspase-3 Substrate)

  • Detection : Uses pNA release, but cleavage mechanism differs (apoptosis vs. proline hydrolysis) .

Z-Gly-Pro-pNA

  • Application : Used for dipeptidyl peptidase IV (DPP-IV) instead of APP.
  • Specificity : Recognizes Gly-Pro motifs, contrasting with APP’s Xaa-Pro preference .

Implication : The Pro-Pro sequence in this compound ensures APP specificity, while other pNA substrates adapt sequences for divergent enzymes.

Structural and Functional Analogs

Leu-Lys-Pro (LKP)

  • Mechanism : Binds ACE via hydrophobic interactions and hydrogen bonds, unlike this compound’s enzymatic cleavage .

Substance P and Bradykinin

  • Comparison : this compound simplifies kinetics by avoiding complex peptide degradation pathways .

Technical Advancements :

  • FRET optimization for real-time APP activity monitoring .
  • Custom modifications (e.g., biotinylation) for immobilization studies .

Biological Activity

H-Lys(Abz)-Pro-Pro-pNA is a synthetic tetrapeptide that has garnered attention in biochemical research due to its unique structural features and biological applications. This compound is primarily utilized as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the aminobenzoyl (Abz) group enhances its utility in fluorescence resonance energy transfer (FRET) applications, making it a valuable tool in various scientific investigations.

Chemical Structure and Properties

This compound consists of the following components:

  • Lysine (Lys) : An essential amino acid known for its role in protein synthesis.
  • Proline (Pro) : A cyclic amino acid that contributes to the structural stability of proteins.
  • Para-nitroaniline (pNA) : A chromogenic group that allows for colorimetric detection in enzymatic assays.

The overall structure can be represented as:
H Lys Abz Pro Pro pNA\text{H Lys Abz Pro Pro pNA}

Synthesis and Purification

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Attachment of the first amino acid to a solid resin.
  • Sequential addition of protected amino acids.
  • Introduction of the Abz group to the lysine residue.
  • Attachment of the pNA group to the C-terminal proline.
  • Cleavage from the resin and purification via high-performance liquid chromatography (HPLC) to obtain a high-purity product .

Protease Activity Assays

This compound serves as a substrate for various proteases, enabling researchers to study enzyme kinetics and specificity. Notably, it has been used in assays measuring the activity of aminopeptidase P (APP), where it undergoes hydrolysis, releasing pNA, which can be quantified through fluorescence or absorbance measurements.

  • Enzyme Kinetics : The kinetic parameters such as Michaelis-Menten constant (KmK_m) and catalytic efficiency (kcat/Kmk_{cat}/K_m) have been determined using this substrate. For example, studies have shown kcat/Kmk_{cat}/K_m values of 29,000 M⁻¹s⁻¹ for E. coli APP and 1,142,000 M⁻¹s⁻¹ for rat APP .

Case Studies

  • Inhibition Studies : Research has demonstrated that this compound can be used to assess the inhibitory effects of compounds on proteases like PEPD and XPNPEP1. In one study, IC₅₀ values were calculated using cleavage assays with this substrate, providing insights into potential therapeutic agents targeting these enzymes .
  • Fluorescence Applications : The Abz group allows for FRET applications, making this compound useful in studying molecular interactions and enzyme-substrate dynamics in real-time .

Research Findings

A summary of key findings related to this compound includes:

Study FocusKey FindingsReference
Enzyme Kineticskcat/Kmk_{cat}/K_m values for E. coli and rat APP
Inhibition AssaysIC₅₀ values for protease inhibitors
FRET ApplicationsUtilization in real-time molecular interaction studies

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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